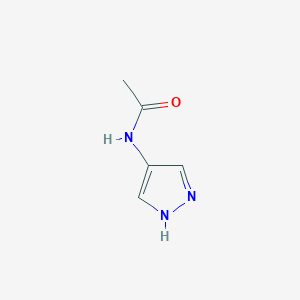

N-(1H-pyrazol-4-yl)acetamide

Description

Contextualization within Pyrazole (B372694) Derivatives and Acetamide (B32628) Scaffolds

The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. asianpubs.orgvulcanchem.com Its derivatives are known to exhibit a wide array of pharmacological activities. globalresearchonline.net The acetamide group, on the other hand, is a common functional group in many pharmaceuticals and is known to participate in crucial hydrogen bonding interactions with biological targets. smolecule.com

The combination of these two structural motifs in N-(1H-pyrazol-4-yl)acetamide results in a molecule with the potential for diverse biological interactions. The pyrazole ring can be substituted at various positions, allowing for the fine-tuning of its electronic and steric properties, while the acetamide linkage provides a point for further functionalization and can influence the molecule's solubility and bioavailability.

Research Significance of the Core Structure in Medicinal Chemistry and Materials Science

The core structure of this compound is a focal point of research due to its potential applications in both medicinal chemistry and materials science. In medicinal chemistry, derivatives of this scaffold have been investigated for a range of therapeutic effects. For instance, related pyrazole-acetamide compounds have shown promise as enzyme inhibitors and have been explored for their antimicrobial properties. smolecule.com

In the realm of materials science, pyrazole-based compounds are utilized as ligands in the formation of metal-organic frameworks (MOFs) and as components in electronic materials. The specific arrangement of nitrogen atoms in the pyrazole ring makes it an excellent coordinator for metal ions, opening avenues for the design of novel materials with tailored properties. While direct research on this compound in materials science is not extensively documented, the characteristics of its core structure suggest its potential as a building block for new functional materials. smolecule.com

The synthesis of this compound and its derivatives typically involves the reaction of a substituted pyrazole precursor with an acetylating agent, such as chloroacetyl chloride. The versatility of this synthetic approach allows for the creation of a diverse library of compounds for further investigation.

Interactive Table of Related Pyrazole Acetamide Derivatives and their Research Areas

| Compound Name | Key Structural Features | Research Area of Interest |

| 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide | Chloroacetamide and dimethyl-pyrazole | Antimicrobial, Oncology, Enzyme Inhibition |

| N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide | Phenyl and oxo-substituents on pyrazole | Antiphlogistic (anti-inflammatory) |

| 2-amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide | Amino group on acetamide, trimethyl-pyrazole | Modulating interactions with biological targets |

| N-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetamide | Phenyl, methyl, and oxo-substituents | Antifungal, Enzyme Inhibition |

The ongoing exploration of this compound and its derivatives underscores the significance of this scaffold in the development of new chemical entities with the potential to address challenges in medicine and technology.

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-pyrazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4(9)8-5-2-6-7-3-5/h2-3H,1H3,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFATADJUMUMNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878794 | |

| Record name | 4-ACETYLAMINOPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6647-92-3 | |

| Record name | 4-ACETYLAMINOPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 1h Pyrazol 4 Yl Acetamide and Its Analogs

Direct Synthesis Approaches to the N-(1H-pyrazol-4-yl)acetamide Moiety

Direct synthesis of the this compound core structure is most commonly achieved through classical amidation and condensation reactions. These methods are valued for their straightforward nature and the ready availability of starting materials.

Amidation Reactions Utilizing Haloacetyl Chlorides and Amino Pyrazole (B372694) Precursors

A primary and widely utilized method for the synthesis of this compound and its derivatives is the acylation of an aminopyrazole with a haloacetyl chloride, such as chloroacetyl chloride. This reaction forms the characteristic acetamide (B32628) linkage.

The general approach involves the reaction of a 4-aminopyrazole derivative with chloroacetyl chloride. vulcanchem.com This is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) and in the presence of a base, such as triethylamine (B128534) (Et3N) or pyridine, to neutralize the hydrogen chloride byproduct. vulcanchem.comresearchgate.netsphinxsai.com The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature. researchgate.net

For instance, the synthesis of 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can be achieved by reacting 4-amino-1,3,5-trimethylpyrazole with chloroacetyl chloride in dichloromethane with triethylamine as the base. vulcanchem.com The choice of base and solvent can be critical for achieving good yields and minimizing side reactions. sphinxsai.com While common bases like triethylamine are effective, other organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to facilitate this transformation efficiently. sphinxsai.com

It is important to consider the potential for reaction at the pyrazole ring nitrogens, especially in unprotected pyrazoles. researchgate.net Therefore, protection of the pyrazole NH group may be necessary in some cases to ensure selective N-acylation at the exocyclic amino group. researchgate.net

A representative reaction is detailed in the table below:

| Starting Material | Reagent | Base | Solvent | Product | Yield (%) |

| 4-amino-1,3,5-trimethylpyrazole | Chloroacetyl chloride | Triethylamine | Dichloromethane | 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide | 65-75% vulcanchem.com |

| Aniline (as a model) | Chloroacetyl chloride | DBU | THF | N-phenyl-2-chloroacetamide | 75-95% sphinxsai.com |

Condensation Reactions for Pyrazole-Acetamide Ligand Formation

Condensation reactions provide another versatile route to pyrazole-acetamide structures, often involving the formation of the pyrazole ring as a key step. These methods can be particularly useful for creating more complex, multi-substituted analogs.

One notable example involves the condensation of a hydrazine (B178648) with a β-dicarbonyl compound or its equivalent. The Knorr pyrazole synthesis, a classic method, reacts a hydrazine with a β-ketoester to form a pyrazolone (B3327878). hilarispublisher.com While not directly forming the acetamide, this highlights the principle of building the pyrazole ring through condensation.

More direct condensation approaches to form pyrazole-acetamide ligands have been developed. For example, the condensation of a stoichiometric amount of hydrazine monohydrate with a benzodiazepine (B76468) derivative, (Z)-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one, in refluxing ethanol (B145695) yields N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov This reaction proceeds in good yield and demonstrates the formation of both the pyrazole ring and the acetamide side chain in a sequential process. nih.gov

Another strategy involves the multi-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water, which can lead to the formation of substituted 1-H-pyrazole derivatives. longdom.orglongdom.org These reactions showcase the efficiency of condensation pathways in constructing the pyrazole core. longdom.orglongdom.org

Advanced Synthetic Strategies and Derivatization

To access a broader range of structurally diverse this compound analogs, more advanced synthetic methodologies are employed. These include powerful transition-metal-catalyzed cross-coupling reactions, cycloaddition strategies for building the heterocyclic core, and various functional group manipulations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald–Hartwig) for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyrazole ring, allowing for the introduction of a wide variety of substituents.

The Suzuki-Miyaura coupling is a prominent method for forming carbon-carbon bonds. It is used to arylate or alkylate halo-substituted pyrazoles. mdpi.com For example, borylated pyrazoles can serve as key building blocks in Suzuki coupling reactions to produce pyrazole-containing compounds. mdpi.com The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The development of advanced ligands and pre-catalysts, such as XPhos Pd G2, has significantly expanded the scope of Suzuki coupling with functionalized pyrazoles. mdpi.com However, the reaction can be sensitive to the electronic nature of the amide group and the substitution pattern on the pyrazole ring. nih.gov

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the introduction of amino and amido groups at the C4 position of the pyrazole ring. nih.gov This reaction has been successfully applied to the amination of 4-halopyrazoles with various amines and amides. nih.gov The choice of palladium catalyst and bulky electron-rich phosphine ligands is crucial for achieving high efficiency. nih.govbeilstein-journals.org For instance, the coupling of 4-bromo-1H-1-tritylpyrazole with various amines has been demonstrated using Pd(dba)2 as the catalyst. nih.gov Similarly, nitrogen-functionalized trifluoromethylpyrazoles have been prepared using Buchwald-Hartwig amination. rsc.org

The table below summarizes representative conditions for these coupling reactions:

| Coupling Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Product Scope |

| Suzuki-Miyaura | Bromo-substituted N-acylpyrazoles | (Hetero)arylboronic acids | XPhos Pd G2 | K3PO4 | Arylated pyrazoles mdpi.com |

| Buchwald-Hartwig | 4-Bromo-1H-1-tritylpyrazole | Various amines | Pd(dba)2 | - | C4-aminated pyrazoles nih.gov |

| Buchwald-Hartwig | 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazoles | n-octylamine | Pd catalyst with ligands like XPhos | - | Nitrogen-functionalized trifluoromethylpyrazoles rsc.org |

Cycloaddition Reactions in the Construction of Pyrazole-Acetamide Frameworks

Cycloaddition reactions, particularly [3+2] cycloadditions, are a fundamental and highly effective strategy for the de novo synthesis of the pyrazole ring itself. acs.orgbohrium.comrsc.org This approach involves the reaction of a 1,3-dipole with a dipolarophile.

A common method is the 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes. acs.orgnih.gov Diazo compounds can be generated in situ from precursors like tosylhydrazones, which circumvents the need to handle potentially hazardous diazo compounds directly. acs.orgscispace.com This reaction allows for the regioselective synthesis of polysubstituted pyrazoles. acs.orgscispace.com For example, the reaction of diazo compounds derived from aldehydes with terminal alkynes can furnish 3,5-disubstituted pyrazoles. acs.orgresearchgate.net

Another variation involves the cycloaddition of nitrile imines, generated in situ from hydrazonoyl halides, with alkenes or alkynes. bohrium.comias.ac.in This method has been used to synthesize a variety of 1,3,5-trisubstituted pyrazoles. bohrium.comrsc.org Aza-aurones have been used as dipolarophiles in reactions with nitrilimines to produce spiropyrazoline intermediates, which can then be converted to pyrazole derivatives bearing amide functionalities. ias.ac.inresearchgate.net

These cycloaddition strategies offer a powerful way to construct the core pyrazole-acetamide framework with a high degree of control over substitution patterns.

Strategic Functional Group Interconversions and Modifications

Once the core this compound scaffold is assembled, further diversification can be achieved through a variety of functional group interconversions (FGIs). These transformations allow for the fine-tuning of the molecule's properties.

Common FGIs include:

Modification of the Acetamide Group: The chloroacetamide group, often installed via acylation with chloroacetyl chloride, is a versatile handle for further modification. The chlorine atom can be displaced by various nucleophiles to introduce a wide range of functionalities. For instance, reaction with secondary amines can introduce dialkylaminoacetamide side chains.

Hydrolysis and Re-acylation: An existing amide bond can be hydrolyzed under acidic or basic conditions, and the resulting amino group can be re-acylated with different acylating agents to introduce diverse amide functionalities. For example, treatment of 5-(2-aminobenzoyl)pyrazoles with acetic anhydride (B1165640) or benzoyl chloride yields the corresponding acetamide or benzamide (B126) derivatives. ias.ac.in

Alkylation of Pyrazole Nitrogen: The nitrogen atoms of the pyrazole ring can be alkylated using alkyl halides in the presence of a base like sodium hydride. nih.gov This allows for the introduction of various substituents at the N1 position.

Oxidation and Reduction: Functional groups on the pyrazole ring or its substituents can be modified through oxidation or reduction reactions. For example, an aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. aablocks.com

Conversion of Alcohols to Alkyl Halides: Alcohols can be converted to alkyl halides using reagents like thionyl chloride or phosphorus tribromide, which can then participate in further coupling or substitution reactions. ub.edu

These strategic modifications are crucial for creating libraries of this compound analogs for various research applications.

Synthesis of Key Intermediates for Pyrazole-Acetamide Scaffolds

A prevalent strategy for synthesizing 4-aminopyrazoles involves the nitration of a pyrazole ring followed by the reduction of the nitro group. mdpi.comscientificupdate.com This two-step process provides a versatile entry point to a wide range of substituted 4-aminopyrazoles.

Synthesis of 4-Nitro-1H-pyrazole

4-Nitro-1H-pyrazole is a fundamental intermediate in the synthesis of this compound. One common method for its preparation is the rearrangement of N-nitropyrazole in the presence of sulfuric acid at room temperature. nih.gov However, concerns over the explosive nature of 1-nitropyrazole (B188897) have led to the exploration of alternative, safer routes. google.com

Another approach involves the nitration of 4-iodopyrazole (B32481) using fuming nitric acid with a solid catalyst like octahedral zeolite or silica. nih.gov Nitration can also be achieved using a mixture of nitric and sulfuric acids. evitachem.com For substituted pyrazoles, such as 3,5-dimethylpyrazole, nitration can be accomplished using nitric acid in tetrahydrofuran. chemicalbook.com

It is important to note that the direct nitration of pyrazole can sometimes lead to a mixture of isomers, requiring careful purification. The choice of nitrating agent and reaction conditions can significantly influence the regioselectivity of the reaction.

Reduction of 4-Nitropyrazoles to 4-Aminopyrazoles

The reduction of the nitro group at the C4 position of the pyrazole ring is the subsequent key step to afford the desired 4-aminopyrazole intermediate. A variety of reducing agents and conditions have been employed for this transformation.

A standard method involves catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. ambeed.comresearchgate.net This method is often clean and efficient, providing the desired amine in good yield. For instance, 4-nitro-1H-pyrazole can be reduced to 4-amino-1H-pyrazole using 10% Pd/C in ethanol under a hydrogen pressure of 40 psi. ambeed.com

Alternative reduction methods include the use of iron powder in the presence of an acid, such as ammonium (B1175870) chloride. scientificupdate.com Another reported method utilizes sodium borohydride (B1222165) in the presence of a catalytic amount of a copper salt, such as copper(I) chloride, which is believed to generate a copper hydride species as the active reducing agent. scientificupdate.com Hydrazine hydrate (B1144303) in the presence of a catalyst like Raney nickel or iron(III) chloride has also been used for the reduction of aromatic nitro compounds. scispace.com

The choice of reduction method can depend on the presence of other functional groups in the molecule that might be sensitive to certain reducing agents.

Acetylation of 4-Aminopyrazoles

Once the 4-aminopyrazole intermediate is obtained, the final step in the synthesis of this compound is the acetylation of the amino group. This is typically a straightforward reaction achieved by treating the 4-aminopyrazole with an acetylating agent.

Common acetylating agents include acetic anhydride or acetyl chloride. scispace.combeilstein-journals.org The reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the acid byproduct. For example, 4-amino-3,5-dimethylpyrazole can be acetylated by refluxing with acetic anhydride. scispace.com

The table below summarizes the key intermediates and their synthetic methods discussed.

| Intermediate | Starting Material | Reagents and Conditions | Reference |

| 4-Nitro-1H-pyrazole | 1-Nitropyrazole | Sulfuric acid, room temperature | nih.gov |

| 4-Nitro-1H-pyrazole | 4-Iodopyrazole | Fuming HNO₃, octahedral zeolite/silica | nih.gov |

| 3,5-Dimethyl-4-nitro-1H-pyrazole | 3,5-Dimethylpyrazole | Nitric acid, THF | chemicalbook.com |

| 4-Amino-1H-pyrazole | 4-Nitro-1H-pyrazole | H₂, 10% Pd/C, ethanol | ambeed.com |

| 1-Alkyl-4-aminopyrazoles | 1-Alkyl-4-nitropyrazoles | Hydrogenation | researchgate.netlookchem.com |

| 4-Amino-3,5-dimethylpyrazole | 4-Azo-3,5-dimethylpyrazole derivative | Hydrazine hydrate | scispace.com |

| This compound | 4-Aminopyrazole | Acetic anhydride or acetyl chloride | scispace.combeilstein-journals.org |

Advanced Spectroscopic and Structural Characterization of N 1h Pyrazol 4 Yl Acetamide Analogs

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful non-destructive methods used to probe the molecular structure and electronic transitions within a compound. These techniques provide valuable information about the functional groups present and the conjugation systems within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of N-(1H-pyrazol-4-yl)acetamide and its analogs reveals characteristic absorption bands that confirm their structural features.

In a typical analysis of N-acetylpyrazole derivatives, the IR spectra show distinct peaks corresponding to various vibrational modes. nih.gov For instance, the stretching vibration of the carbonyl group (C=O) of the acetamide (B32628) moiety is typically observed in the range of 1650-1680 cm⁻¹. nih.govarkat-usa.org The N-H stretching vibration of the amide and the pyrazole (B372694) ring appears as a broad band in the region of 3100-3400 cm⁻¹. Furthermore, the C=N stretching vibration within the pyrazole ring is often found around 1630 cm⁻¹, while aromatic C=C stretching vibrations appear near 1590 cm⁻¹. nih.gov The presence of C-N and C-O stretching vibrations can also be identified, typically in the fingerprint region of the spectrum. nih.gov

Specific examples from the literature for related pyrazole derivatives show these characteristic peaks. For instance, in a series of O-propargylated-N-acetylpyrazole analogs, the C=O stretch was consistently observed around 1665 cm⁻¹, and the C=N stretch at 1630 cm⁻¹. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amide & Pyrazole) | Stretching | 3100-3400 |

| C=O (Amide) | Stretching | 1650-1680 |

| C=N (Pyrazole Ring) | Stretching | ~1630 |

| C=C (Aromatic) | Stretching | ~1590 |

This data is crucial for confirming the successful synthesis of the target compounds and for the initial structural assessment.

Ultraviolet-Visible (UV-Vis) Spectroscopy Profiling

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectra of this compound analogs are characterized by absorption maxima (λ_max) that correspond to π→π* and n→π* transitions.

The pyrazole ring, being an aromatic heterocycle, contributes to the electronic absorption profile. The position and intensity of the absorption bands are influenced by the substituents on the pyrazole and acetamide moieties. In many pyrazole derivatives, electronic transitions are observed in the UV region. nih.gov For example, N-(3-chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide exhibits absorption maxima at approximately 208 nm and 243 nm. arkat-usa.org The electronic spectra of newly synthesized haloaminopyrazole derivatives have also been reported as part of their characterization. nih.gov The specific λ_max values are sensitive to the solvent used and the electronic nature of any substituents. For instance, auxochromic groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy is fundamental for determining the number, type, and connectivity of protons in a molecule. For this compound analogs, the ¹H NMR spectrum provides a unique fingerprint.

Key signals include those for the protons on the pyrazole ring, the N-H proton of the amide, and the methyl protons of the acetyl group. The chemical shifts (δ) of the pyrazole ring protons are typically found in the aromatic region (around 6.0-8.0 ppm). For example, in N-(3-chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide, the H-4 proton of the pyrazole ring appears as a triplet at δ 6.39 ppm, while the H-3 and H-5 protons are observed as doublets at δ 7.71 and δ 7.55 ppm, respectively. arkat-usa.org The amide N-H proton usually appears as a broad singlet at a downfield chemical shift, which is solvent and concentration-dependent. The methyl protons of the acetyl group (CH₃) typically resonate as a sharp singlet around δ 2.0-2.3 ppm. nih.gov

Table 2: Representative ¹H NMR Data for this compound Analogs

| Proton | Multiplicity | Typical Chemical Shift (δ, ppm) |

| Pyrazole C-H | s, d, t | 6.0 - 8.0 |

| Amide N-H | br s | Variable (often downfield) |

| Acetyl CH₃ | s | 2.0 - 2.3 |

The coupling patterns between adjacent protons (spin-spin coupling) provide valuable information about the substitution pattern on the pyrazole ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

For this compound analogs, the ¹³C NMR spectrum will show signals for the carbonyl carbon of the acetamide group, the carbons of the pyrazole ring, and the methyl carbon of the acetyl group. The carbonyl carbon (C=O) is characteristically found in the downfield region, typically around 165-170 ppm. arkat-usa.org The carbons of the pyrazole ring resonate in the aromatic region, generally between 100 and 150 ppm. For instance, in N-(3-chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide, the C-4 of the pyrazole ring is observed at δ 106.9 ppm, while C-3 and C-5 are at δ 141.6 and δ 131.6 ppm, respectively. arkat-usa.org The methyl carbon of the acetyl group appears at a much higher field, typically around 20-25 ppm.

Table 3: Representative ¹³C NMR Data for this compound Analogs

| Carbon | Typical Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 170 |

| Pyrazole C | 100 - 150 |

| Acetyl CH₃ | 20 - 25 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Confirmation

While 1D NMR spectra provide a wealth of information, complex structures often require two-dimensional (2D) NMR techniques to unambiguously assign all signals and confirm the molecular connectivity.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other. In a COSY spectrum of a this compound analog, cross-peaks would be observed between the signals of adjacent protons on the pyrazole ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of a specific pyrazole C-H would show a cross-peak with the corresponding carbon signal in the HSQC spectrum. The use of such 2D NMR techniques has been reported in the structural confirmation of newly synthesized tetrazole-acetamide derivatives, which share structural similarities. researchgate.netresearchgate.net

The combined application of these advanced spectroscopic techniques provides a robust and detailed characterization of the molecular structure of this compound and its analogs, which is a prerequisite for understanding their chemical properties and potential applications. visnav.innih.govmdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the analysis of pyrazole derivatives, enabling the confirmation of molecular weights and the investigation of structural features through controlled fragmentation. Both electron ionization (EI) and electrospray ionization (ESI) techniques are widely employed, each offering distinct advantages.

Electron Ionization Mass Spectrometry (EI-MS) is a classic technique that provides detailed structural information through the analysis of fragmentation patterns. In EI-MS, high-energy electrons bombard the analyte molecule, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the compound, revealing characteristic losses of neutral fragments and the formation of stable ions.

For pyrazole derivatives, fragmentation often involves the cleavage of the pyrazole ring itself or the scission of bonds at the substituent groups. niscpr.res.in Studies on pyranopyrazole derivatives, for instance, have shown that analysis of their trimethylsilyl (B98337) (TMS) derivatives yields characteristic ions that help delineate fragmentation pathways. nih.gov A notable fragmentation mechanism in one study involved an alpha cleavage reaction, leading to the loss of a C₃HN₂ radical to form a stable characteristic cation. nih.gov The mass spectra of positional isomers can also be distinguished; for example, an ortho-substituted compound was found to have a unique fragment ion peak at m/z 261. nih.gov

| Compound Type | Ionization Method | Key Fragmentation Pathway | Characteristic Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| Trimethylsilyl (TMS) derivatives of pyrano[2,3-c]pyrazoles | GC/EI-MS | Alpha cleavage with loss of a C₃HN₂ radical | [M-65]⁺, 261 (ortho-isomer specific) | nih.gov |

| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-acetamide | EI-MS | Identified as an impurity based on its specific mass spectrum. | Not specified | researchgate.net |

| 5-Ferrocenyl-1-phenyl-1H-pyrazole-4-carbaldehyde | EI-MS | Loss of cyclopentadienyl (B1206354) (Cp) group from ferrocene (B1249389) moiety. | 356 [M]⁺, 291 [M-Cp]⁺ | ineosopen.org |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar, thermally labile, and high-molecular-weight compounds. It typically generates protonated molecules [M+H]⁺ or other adducts like [M+NH₄]⁺, with minimal fragmentation. mdpi.com This makes it an ideal method for confirming the successful synthesis of target pyrazole derivatives. mdpi.com

Numerous studies on novel pyrazole analogs utilize ESI-MS to verify their molecular formulas. mdpi.comnepjol.infofrontiersin.orgsapub.org For example, in the synthesis of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives, ESI-MS was used to find the [M+H]⁺ ion at m/z 340.4, confirming the calculated mass. mdpi.com Tandem mass spectrometry (ESI-MS/MS) can provide further structural information and is highly effective for differentiating between isomers. researchgate.net

| Compound Name/Derivative Type | Ionization Mode | Observed Molecular Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| (E)-N-(1-((1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)pyridin-2(1H)-ylidene)-2,2,2-trifluoroacetamide | ESI-MS (HRMS) | [M+H]⁺ | 449.0598 | 449.0597 | frontiersin.org |

| 5-methoxy-2-(3-(p-tolylamino)-1H-pyrazol-5-yl)phenol derivative | ESI-MS | [M+H]⁺ | 340.1 | 340.4 | mdpi.com |

| (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine | ESI-MS | [M+H]⁺ | 327 | 328 | nepjol.info |

| N-benzyloxy-2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetamide | ESI-MS | [M+H]⁺ | Not specified | 232.2 | nih.gov |

Electron Ionization Mass Spectrometry (EI-MS)

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides unequivocal proof of molecular structure and offers a detailed view of the arrangement of molecules in the solid state. This technique is crucial for understanding conformation, geometry, and the non-covalent interactions that dictate crystal packing.

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms within a molecule. For this compound analogs, these studies reveal key structural parameters such as bond lengths, bond angles, and torsion angles. iucr.orgnih.gov

| Compound Name | Crystal System | Space Group | Key Geometric Feature(s) | Reference |

|---|---|---|---|---|

| 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | Monoclinic | P2₁/c | Formation of dimers via N–H···O interactions. | researchgate.netosti.gov |

| N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide hemi acetic acid solvate | Monoclinic | P2₁/c | Dihedral angle between phenyl and pyrazole rings is 49.3(2)°. | asianpubs.orgasianpubs.org |

| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate | Not specified | Not specified | Asymmetric unit contains two distinct molecules (A and B) with different conformations. | iucr.orgnih.gov |

| Various 2-pyrazoline-4-ols | Monoclinic / Triclinic | P2₁/c, P2₁/n, P-1 | Structures exist as enantiomeric pairs in the crystal packing. | bohrium.com |

The solid-state architecture of molecular crystals is governed by a network of intermolecular interactions. In pyrazole derivatives, hydrogen bonding and π-π stacking are dominant forces that direct the self-assembly of molecules into a stable crystal lattice. researchgate.net

In addition to hydrogen bonds, π-π stacking interactions between aromatic rings (pyrazole and/or phenyl rings) are crucial for stabilizing the crystal structure. bohrium.com These can occur in parallel-displaced or offset stacked conformations and are essential for the cohesion and orientation of molecules within the crystal. iucr.orgbohrium.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain a deeper understanding of the crystal packing environment. The analysis generates 2D fingerprint plots that summarize the types and relative significance of different intermolecular contacts.

For pyrazole derivatives, Hirshfeld analysis provides quantitative data on the contributions of various interactions to the total surface area. iucr.orgnih.gov Studies have shown that contacts involving hydrogen atoms (H···H, O···H/H···O, N···H/H···N, C···H/H···C) are typically the most prevalent. For 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, which has two unique molecules (A and B) in its asymmetric unit, Hirshfeld analysis revealed that hydrogen atom contacts accounted for 56.9% and 50.5% of the total intermolecular contacts for molecules A and B, respectively. iucr.org This technique clearly distinguishes the different intermolecular environments experienced by each molecule. iucr.orgnih.gov The analysis can also highlight the importance of specific interactions, such as C-I···O halogen bonding in iodinated pyrazoles, by identifying characteristic "red spots" on the surface map. mdpi.com

| Compound/Derivative | Interaction Type | Quantitative Contribution (%) | Key Finding | Reference |

|---|---|---|---|---|

| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate | Total H contacts (Molecule A) | 56.9% | Confirms differing intermolecular contacts for the two crystallographically distinct molecules. | iucr.org |

| Total H contacts (Molecule B) | 50.5% | |||

| N-Methylpyrazoline derivatives | H···O and H···N contacts | Percentage contribution correlates with the inverse of fluorescence lifetime. | Demonstrates a link between crystal packing and photophysical properties. | acs.org |

| 2-pyrazoline-4-ols | D-H···A, H···N, D···O | Not specified | Identified conventional donor/acceptor interactions as key to stabilization. | bohrium.com |

| 5-Iodo-1-arylpyrazoles | C-I···O, C-I···π, C-I···Br, C-I···N | Not specified | Used to visualize and confirm the role of various halogen bonds in the crystal packing. | mdpi.com |

Computational and Theoretical Investigations of N 1h Pyrazol 4 Yl Acetamide Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the properties of molecules with high accuracy. DFT studies on pyrazole-acetamide derivatives focus on their fundamental electronic and structural characteristics.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For derivatives of N-(1H-pyrazol-4-yl)acetamide, this is typically performed using DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p) or 6-311++G(d,p). derpharmachemica.comiucr.orgbohrium.com This process calculates the electronic structure and minimizes the energy of the molecule to predict its most stable conformation.

The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For example, in related pyrazole (B372694) structures, the N–N bond length in the pyrazole ring is calculated to be around 1.37-1.38 Å. nih.gov In a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the optimized structure was compared with experimental data from X-ray diffraction, showing good agreement. iucr.org The planarity of the pyrazole ring and the relative orientation of the acetamide (B32628) group are critical parameters that influence intermolecular interactions and biological activity. researchgate.netresearchgate.net

Table 1: Selected Optimized Geometric Parameters for a Representative Pyrazole Derivative Note: Data is representative of typical values found in related structures as specific data for the parent compound is not widely published.

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | N-N (pyrazole) | 1.376 |

| C-N (amide) | 1.383 | |

| C=C (pyrazole) | 1.390 | |

| C=O (amide) | 1.235 |

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (E_HOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. ajchem-a.comnih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical indicator of molecular stability and reactivity. ajchem-a.comnih.gov A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. bohrium.comnih.gov For instance, in a study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO-LUMO energy gap was 5.0452 eV, indicating significant stability. iucr.org The distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attacks. mdpi.com

Table 2: FMO Energies and HOMO-LUMO Gap for a Pyrazole Derivative Based on data for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. iucr.org

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -5.3130 |

| E_LUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. jcsp.org.pkeurjchem.com It provides a detailed picture of the bonding and antibonding interactions between orbitals. The stabilization energy, E(2), quantifies the strength of these interactions. jcsp.org.pk

Understanding the non-covalent interactions that govern molecular recognition and crystal packing is crucial. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCIplot) analyses are used to investigate these forces. seejph.comresearcher.life QTAIM analyzes the topology of the electron density to characterize atomic and bond properties, identifying bond critical points (BCPs) that signify interactions. seejph.com

NCI plots provide a visual method to identify and characterize non-covalent interactions in real space, such as hydrogen bonds, van der Waals interactions, and steric clashes. researcher.lifemdpi.com For pyrazole-acetamide derivatives, these analyses can confirm the presence and nature of intermolecular hydrogen bonds (e.g., N-H···O) and C-H···π interactions, which are often responsible for the formation of stable supramolecular assemblies in the crystal lattice. iucr.orgresearcher.life

Quantum Chemical Descriptors (QCDs) are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. acs.orgresearchgate.net These descriptors, calculated from HOMO and LUMO energies, include ionization potential (I ≈ -E_HOMO), electron affinity (A ≈ -E_LUMO), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). derpharmachemica.comajchem-a.com

These descriptors help predict the behavior of molecules. For example, chemical hardness (η) measures the resistance to change in electron distribution, with harder molecules being less reactive. ajchem-a.com The electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts electrons, indicating its propensity to act as an electrophile. derpharmachemica.commdpi.com These parameters are valuable in quantitative structure-activity relationship (QSAR) studies to correlate a molecule's structure with its biological activity. researchgate.netjksus.org

Table 3: Calculated Quantum Chemical Descriptors for a Representative Pyrazole Derivative Formulas: χ = (I+A)/2; η = (I-A)/2; S = 1/η; ω = χ²/ (2η)

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Ionization Potential | I | 5.3130 |

| Electron Affinity | A | 0.2678 |

| Electronegativity | χ | 2.7904 |

| Chemical Hardness | η | 2.5226 |

| Chemical Softness | S | 0.1982 |

| Electrophilicity Index | ω | 1.5434 |

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCIplot) Analyses of Intermolecular Forces

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and binding interactions with biological targets like proteins. acs.orgnih.gov

For this compound derivatives being investigated as potential drug candidates, MD simulations are crucial for assessing the stability of the ligand-receptor complex. mdpi.comnih.gov After an initial docking pose is predicted, an MD simulation can be run for nanoseconds to observe whether the ligand remains stably bound in the active site of the protein. These simulations can reveal key hydrogen bonds and hydrophobic interactions that stabilize the binding and provide insights into the flexibility of both the ligand and the protein, which is essential for designing more potent and selective inhibitors. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activities. For derivatives of this compound, QSAR methodologies have been instrumental in predicting their potential as therapeutic agents and guiding the synthesis of more potent analogues.

A notable QSAR study focused on a series of pyrazole derivatives bearing an acetamide moiety for their antiproliferative activity against the human colorectal adenocarcinoma cell line, HT-29. researchgate.net This in-silico research resulted in a statistically significant model with a correlation coefficient (r) of 0.9693 and a squared correlation coefficient (r²) of 0.9395. The robustness of the model was confirmed by a leave-one-out (LOO) cross-validation coefficient (Q²) of 0.8744 and further validated externally with an r² of 0.9488, indicating high predictive power. researchgate.net

Another study developed a QSAR model for N-(1-benzyl-3,5-dimethyl-1H-pyrazole-4-yl) benzamide (B126) derivatives, which act as autophagy inhibitors with potential as anticancer agents. researchgate.net This model, created using the multiple linear regressions (MLR) method, also demonstrated strong correlative and predictive capabilities. researchgate.net Similarly, QSAR formalism has been applied to predict the anticonvulsant activity (ED50) of ringed-enaminones, a class of compounds that can be structurally related to pyrazole derivatives. nih.gov These studies often employ a large number of theoretical descriptors calculated by specialized software to build predictive linear regression models.

The primary goal of such QSAR studies is to elucidate the relationship between the physicochemical properties of the molecules and their biological functions, thereby enabling the rational design of new compounds with enhanced activities. nih.gov For instance, a 2D-QSAR study on pyrazolone (B3327878) derivatives helped in exploring potentially potent anti-inflammatory and analgesic compounds. researchgate.net

Table 1: Statistical Parameters of a QSAR Model for Antiproliferative Activity of Pyrazole Derivatives researchgate.net

| Parameter | Value |

| Correlation Coefficient (r) | 0.9693 |

| Squared Correlation Coefficient (r²) | 0.9395 |

| Cross-validation Coefficient (Q²) | 0.8744 |

| External Validation r² | 0.9488 |

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as an this compound derivative, and its protein target at the atomic level.

Ligand-Target Protein Interaction Modeling and Visualization

Molecular docking simulations provide detailed insights into the binding modes of this compound derivatives within the active sites of their target proteins. For example, in a study of pyrazole analogs with antiproliferative activity, docking studies were performed to understand their interaction with the target protein. researchgate.net The results revealed specific binding affinities for different compounds within the series. researchgate.net

In another investigation, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives were identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key protein in cancer development. nih.gov Docking of the most potent compound into the crystal structure of CDK2/cyclin E (PDB ID: 7KJS) showed that it could form two hydrogen bonds with the amino acid residue Leu83 in the ATP binding pocket of the kinase. nih.gov This specific interaction, involving the 2-amino group of the pyrimidine (B1678525) ring, provided a clear rationale for the observed high potency. nih.gov

Similarly, docking studies on chloroacetamide derivatives, which can be related to this compound, were conducted against bacterial DNA gyrase and Topoisomerase II to support their observed antibacterial activity. eurjchem.com The visualization of these interactions helps in understanding the key structural features required for biological activity. For instance, the orientation of the ligand, the formation of hydrogen bonds, and other non-covalent interactions like π-π stacking are crucial for stable binding. researchgate.net

Table 2: Example of Docking Results for Pyrazole Analogs against HT-29 Cell Line Target researchgate.net

| Compound | Docking Affinity (kcal/mol) |

| 26 | -8.528 |

| 31 | -5.932 |

| 35 | 23.017 |

| 36 | 18.432 |

Prediction of Binding Affinities and Molecular Recognition Principles

Beyond just predicting the binding pose, computational methods can also estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). These predictions are crucial for ranking potential drug candidates before their synthesis and experimental testing.

For the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives targeting CDK2, the predicted binding modes were consistent with their experimentally determined low nanomolar inhibition constants (Ki = 0.005 to 0.007 µM). nih.gov This correlation between predicted affinity and observed activity underscores the utility of molecular docking in lead optimization.

In a study of novel N,N-disubstituted pyrazolopyrimidine acetamides targeting the 18KDa translocator protein (TSPO), all synthesized compounds displayed picomolar to nanomolar binding affinities, with Ki values ranging from 0.06 to 25.37 nM. nih.gov Molecular dynamics (MD) simulations were also employed to assess the time-dependent stability of the ligand-receptor complex, further refining the understanding of the binding interactions. nih.gov

The principles of molecular recognition derived from these studies are invaluable. They highlight the importance of specific functional groups and their spatial arrangement for effective binding. For instance, the presence of hydrogen bond donors and acceptors, hydrophobic moieties, and specific aromatic rings can significantly influence the binding affinity and selectivity of a compound for its target. acs.org This knowledge guides medicinal chemists in designing new derivatives with improved pharmacological profiles.

Research on Biological Target Engagement and Mechanistic Studies

Receptor Binding and Modulation Studies

P2X7 Receptor Antagonism and Allosteric Modulation

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a significant target in the fields of inflammation, pain, and neurodegeneration due to its role in mediating immune responses. ekb.egacs.org A series of (1H-pyrazol-4-yl)acetamide derivatives has been identified and investigated as potent antagonists of the P2X7 receptor. tandfonline.comnih.gov

High-throughput screening initially identified the pyrazole (B372694) acetamide (B32628) structure as a promising scaffold for P2X7R antagonist development. tandfonline.comresearchgate.net Subsequent structure-activity relationship (SAR) studies explored modifications to this core structure to enhance potency and improve physicochemical and pharmacokinetic properties. tandfonline.comsigmaaldrich.com This research led to the identification of compound 32 (structure not disclosed in the source), a potent P2X7 antagonist with improved characteristics suitable for further development. tandfonline.comresearchgate.net The N-(phenylmethyl)-2-(1H-pyrazol-4-yl)acetamide series, in particular, has been noted for its potential in treating pain and inflammation. nih.govnih.gov Research has also explored these compounds as both direct antagonists and allosteric modulators. nih.gov

Table 1: P2X7 Receptor Antagonist Activity of (1H-Pyrazol-4-yl)acetamide Derivatives

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| (1H-pyrazol-4-yl)acetamide series | P2X7 Receptor | Potent Antagonism | tandfonline.com |

| Compound 32 | P2X7 Receptor | Enhanced Potency and Favorable Pharmacokinetics | tandfonline.comresearchgate.net |

| N-(phenylmethyl)-2-(1H-pyrazol-4-yl) acetamide derivatives | P2X7 Receptor | Antagonism for Pain and Inflammation | nih.govnih.gov |

Cyclin-Dependent Kinase 2 (CDK2) Inhibition and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. The pyrazole scaffold is a common feature in many CDK inhibitors. In the pursuit of novel and selective CDK2 inhibitors, researchers synthesized a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines. Within this series, the introduction of an acetamide group at the N-pyrazol-4-yl-NH position was investigated to see if the terminal amide could form interactions with key residues like Asp86 and/or Lys89 in the CDK2 binding site.

However, the resulting compound 18 (R³ = CH₂CONH₂) showed detrimental effects on the inhibition of CDK2 and other tested CDKs (CDK1, CDK5, CDK9). This modification led to a significant reduction in inhibitory potency and, consequently, diminished antiproliferative activity against A2780 ovarian cancer cells. In contrast, related compounds from the same series without the acetamide group, such as compound 15 , were found to be highly potent CDK2 inhibitors. This highlights the sensitive nature of the structure-activity relationship, where the specific N-(1H-pyrazol-4-yl)acetamide moiety was not conducive to potent CDK2 inhibition in this particular scaffold.

Table 2: CDK2 Inhibitory Activity of Pyrazole Derivatives

| Compound | Scaffold Class | CDK2 Ki (µM) | Note | Reference |

|---|---|---|---|---|

| 14 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.007 | Potent CDK2 inhibitor | |

| 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.005 | Most potent in the series | |

| 18 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine with acetamide | - | Detrimental to inhibitory activity | |

| Compound 9 | Di-amino pyrazole derivative | 0.96 (IC50) | Strong inhibition | |

| Compound 7d | Di-amino pyrazole derivative | 1.47 (IC50) | Strong inhibition |

Epidermal Growth Factor Receptor Kinase (EGFRK) Inhibition as an Antitumor Mechanism

The epidermal growth factor receptor (EGFR) is a well-established target for antitumor therapies, particularly in cancers where it is overexpressed. Research into new benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives identified compounds with a pyrazole-acetamide structure as having potent antitumor activity.

Specifically, the compound 2-(5-Amino-4-cyano-1H-pyrazol-1-yl)-N-(6-chlorobenzothiazol-2-yl)acetamide (1) was screened for its antitumor activity against a panel of human cancer cell lines. This compound, along with others in its series, exhibited more potent activity than the reference drug erlotinib (B232) against colon cancer (HT29) and breast cancer (MDA-MB-231/ATCC) cell lines. Molecular modeling studies suggest that the structural requirements for this activity include a hydrophobic region attached to a heterocyclic ring that fits into the ATP binding site of the kinase. Docking computations on other pyrazole derivatives also support the hypothesis that they may exert antitumor effects through the inhibition of the EGFRK receptor.

Table 3: Antitumor Activity of EGFRK-Targeted Pyrazole-Acetamide Derivative (Compound 1)

| Cell Line | Cancer Type | GI50 (µM) | Reference |

|---|---|---|---|

| HT29 | Colon Cancer | >100 | |

| MDA-MB-231/ATCC | Breast Cancer | 1.12 | |

| NCI-H522 | Non-Small Cell Lung | >100 | |

| HCT-116 | Colon Cancer | >100 |

Transient Receptor Potential Ion Channel (TRPM8) Activation Studies

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel known for its role in sensing cold temperatures and cooling agents like menthol. The pyrazole-acetamide scaffold has been explored for its ability to modulate TRPM8 activity.

Research into novel cooling agents identified a series of phenoxyacetyl amides as human TRPM8 receptor agonists. Among these, N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)-2-(p-tolyloxy)acetamide was found to be a highly potent agonist. Structure-activity relationship studies revealed that the pyrazole and thiophene (B33073) rings were essential for its activity. This compound demonstrated activity at the nanomolar level, highlighting the potential of pyrazole-acetamide derivatives in the study and modulation of TRP channels.

Table 4: TRPM8 Agonist Activity of a Pyrazole-Acetamide Derivative

| Compound | Target | Activity (EC50) | Reference |

|---|---|---|---|

| N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)-2-(p-tolyloxy)acetamide | Human TRPM8 Receptor | 0.2 nM |

Topoisomerase IV Inhibition in Antibacterial Research

Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are validated targets for antibacterial agents. A search for new classes of antibacterial compounds has led to the discovery of pyrazole analogs with good activity against both Gram-positive and Gram-negative organisms, acting via the inhibition of these enzymes.

Derivatives incorporating the pyrazole-acetamide scaffold have been synthesized and evaluated for their antibacterial properties. A study on novel pyrazole incorporating thiazol-4-one derivatives identified N-(1H-pyrazol-4-yl)-2-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide (derivative 10) as having excellent broad-spectrum activity. tandfonline.com This compound was evaluated for its minimum inhibitory concentration (MIC) against several pathogenic strains. tandfonline.com Furthermore, molecular docking studies on related pyranopyrazole derivatives predicted favorable binding interactions with the active site of topoisomerase IV, suggesting this as a likely mechanism of action. ekb.eg These findings indicate that the pyrazole-acetamide core is a promising scaffold for developing novel antibacterial agents targeting bacterial topoisomerases. ekb.eg

Table 5: Minimum Inhibitory Concentration (MIC, µg/mL) of an Antibacterial Pyrazole-Acetamide Derivative

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |

|---|---|---|---|---|---|

| Derivative 10 | 1.95 | 3.90 | 1.95 | 3.90 | tandfonline.com |

General Receptor Interaction and Ligand-Binding Affinity Assessment

The this compound framework is recognized as a versatile scaffold in medicinal chemistry, capable of interacting with a diverse range of biological targets beyond those previously detailed. Its utility stems from the pyrazole ring's ability to participate in various non-covalent interactions and the acetamide linker's role in providing structural flexibility and hydrogen bonding opportunities.

One area of investigation involves the translocator protein (TSPO), which is overexpressed in activated microglia during neuroinflammation. A series of novel N,N-disubstituted pyrazolopyrimidine acetamides, which are structurally related to this compound, were synthesized and showed high binding affinity for TSPO. For instance, compound GMA 15 (2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide) was identified as a potent ligand with picomolar affinity. This demonstrates the scaffold's potential for developing imaging agents and therapeutics for central nervous system disorders.

Table 6: Binding Affinity of Pyrazolopyrimidine Acetamide Derivatives for Translocator Protein (TSPO)

| Compound | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| GMA 15 | 0.06 | |

| GMA 7 | 17.10 | |

| GMA 9 | 13.27 | |

| GMA 12 | 25.37 | |

| DPA-714 (Reference) | 3.66 | |

| PK11195 (Reference) | 1.34 |

Mechanistic Studies on Relevant Cellular and Biochemical Pathways (in vitro)

Beyond direct target engagement, research has delved into the downstream cellular and biochemical consequences of inhibiting targets with pyrazole-based compounds. These mechanistic studies provide crucial insights into their potential therapeutic effects, particularly in oncology.

In studies of pyrazole-based CDK2 inhibitors, potent compounds like 15 (a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine) were shown to exert significant effects on cancer cell biology. Mechanistic investigations in ovarian cancer cells revealed that this compound reduced the phosphorylation of the retinoblastoma (Rb) protein at the Thr821 site. The Rb protein is a critical tumor suppressor that controls the cell cycle at the G1/S checkpoint. Inhibition of its phosphorylation prevents cells from entering the S phase. Correspondingly, treatment with compound 15 led to cell cycle arrest at the S and G2/M phases and ultimately induced apoptosis (programmed cell death).

Similarly, other pyrazole derivatives have been shown to induce apoptosis and cell cycle arrest. For example, a novel pyrazole derivative known as PTA-1 was found to be a potent cytotoxic agent against various cancer cells by disrupting microtubule organization, inhibiting tubulin polymerization, and inducing both apoptosis and cell cycle arrest. Another study on pyrazole derivatives as CDK2 inhibitors confirmed that the lead compounds induced significant cell cycle arrest at the G1 phase and promoted apoptosis in HCT-116 colon cancer cells. These studies collectively demonstrate that pyrazole-containing molecules can modulate fundamental cellular processes like cell division and survival, which are central to their anticancer activity.

Modulation of Inflammatory Signaling Pathways

The pyrazole nucleus is a well-established scaffold in the design of anti-inflammatory agents, with many derivatives known to target key enzymes and signaling pathways involved in inflammation. globalresearchonline.netevitachem.com Research into derivatives of this compound has explored their potential to modulate inflammatory responses, often by inhibiting cyclooxygenase (COX) enzymes. rsc.org

One area of investigation involves the synthesis of pyrazole derivatives that act as selective COX-2 inhibitors, a key target for anti-inflammatory drugs due to its role in producing pro-inflammatory prostaglandins. rsc.org For instance, certain 1,3,4-trisubstituted pyrazole derivatives have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models. researchgate.net Although specific data on this compound is not provided, the general findings for related compounds suggest that the pyrazole core is crucial for this activity.

Furthermore, some pyrazole derivatives have been shown to suppress the production of nitric oxide (NO), another important mediator in inflammatory processes. rsc.org The inhibitory effects on these inflammatory mediators suggest that derivatives of this compound could potentially interfere with signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a central regulator of inflammation. However, direct evidence for this compound is not available.

Mechanisms of Antiproliferative Activity (e.g., Cell Cycle Arrest, Apoptosis Induction)

The antiproliferative properties of this compound derivatives have been a significant focus of cancer research. These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms that include inducing cell cycle arrest and apoptosis. nanobioletters.comnih.gov

A notable example is a series of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov CDK2 is a key regulator of cell cycle progression, particularly at the G1/S and S/G2-M phases. Mechanistic studies on one of the most potent compounds in this series, compound 15 , revealed that it arrested ovarian cancer cells in the S and G2/M phases of the cell cycle and induced apoptosis. nih.govnih.gov This was associated with the reduced phosphorylation of the retinoblastoma protein (Rb), a downstream target of CDK2. nih.govnih.gov

Another study on a natural-like O-glycoconjugate polycyclic compound derived from N-(3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide demonstrated its ability to induce prolonged cell cycle arrest at the G2/M phase in a highly aggressive breast cancer cell line. nanobioletters.com This was correlated with the downregulation of cyclin B1 and cdc2, key proteins for the G2/M transition. nanobioletters.com

The induction of apoptosis is another key mechanism of antiproliferative activity. In studies with N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, treatment of cancer cells led to a significant increase in apoptotic cells, as determined by annexin (B1180172) V and propidium (B1200493) iodide staining. nih.gov Similarly, other pyrazole derivatives have been shown to induce apoptosis through the activation of caspases, key executioner enzymes in the apoptotic pathway.

Table 1: Antiproliferative Activity of selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Mechanism of Action | IC50/GI50 (µM) | Reference |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine (15 ) | Ovarian (A2780) | CDK2 Inhibition, S and G2/M Arrest, Apoptosis | 0.158 | nih.gov |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine (15 ) | Panel of 13 cancer cell lines | CDK2 Inhibition | 0.127–0.560 | nih.gov |

| O-glycoconjugate of N-(3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide | NCI tumor cell line panel | G2/M Arrest | 0.47–5.43 | nanobioletters.com |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (5a ) | MCF-7 (Breast) | CDK2/cyclin E Inhibition | 1.88 ± 0.11 | researchgate.net |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (5a ) | B16-F10 (Melanoma) | CDK2/cyclin E Inhibition | 2.12 ± 0.15 | researchgate.net |

Antioxidant Activity Mechanisms (e.g., Radical Scavenging, Reduction Potency)

The antioxidant potential of pyrazole derivatives has been investigated through various in vitro assays, which typically measure their ability to scavenge free radicals and reduce oxidized species. nih.gov The mechanisms underlying this activity often involve hydrogen atom transfer (HAT) or single electron transfer (SET).

Studies on various pyrazole-based compounds have demonstrated their capacity to act as antioxidants. For example, a series of N-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were evaluated for their free radical scavenging activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

While direct data for this compound is scarce, research on related structures provides insights. For instance, the synthesis and antioxidant screening of new thiadiazolyl-pyridine derivatives, which can be structurally related to pyrazole derivatives, showed promising results in DPPH radical scavenging assays. bohrium.com Similarly, other studies on pyrazole derivatives have reported their reducing power, indicating their ability to donate electrons. scirp.org The antioxidant activity of these compounds is often attributed to the electron-rich nature of the pyrazole ring and the presence of specific substituents that can stabilize the resulting radical species.

Table 2: Antioxidant Activity of selected Pyrazole Derivatives

| Derivative Class | Assay | Finding | Reference |

| N-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides | DPPH Radical Scavenging | Showed free radical scavenging activity. | nih.gov |

| Thiadiazolyl-pyridines | DPPH Radical Scavenging | Compounds showed high DPPH free radical scavenging activities. | bohrium.com |

| Fused Pyrazolo Moieties | DPPH Radical Scavenging | IC50 values ranged from 3.2 - 6.6 µg/ml. | scirp.org |

| 2-cyano-N-(3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-5-yl)acetamide | DPPH Radical Scavenging | Showed moderate to high antioxidant activity. | nanobioletters.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1H-pyrazol-4-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling pyrazole derivatives with acetamide precursors. For example, 1H-pyrazol-4-amine can react with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity . Optimization studies using Design of Experiments (DoE) can systematically evaluate factors like molar ratios, solvent polarity, and catalyst loading.

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Characterization employs:

- NMR : NMR (DMSO-d6) shows peaks for pyrazole protons (δ 7.5–8.0 ppm) and acetamide methyl group (δ 2.0–2.2 ppm). NMR confirms carbonyl (δ ~170 ppm) and pyrazole carbons.

- Mass Spectrometry : ESI-MS ([M+H]+) at m/z 154.1 (CHNO).

- IR : Stretching bands for amide C=O (~1650 cm) and N-H (~3300 cm).

Cross-validation with computational tools (e.g., ACD/Labs) ensures accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies may arise from structural analogs (e.g., substituent variations) or assay conditions. Systematic approaches include:

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., ’s anticancer agents vs. ’s anti-inflammatory derivatives) to isolate functional group contributions.

- Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed cell lines, IC protocols).

- Meta-Analysis : Use computational tools (e.g., ChEMBL) to correlate structural descriptors (logP, PSA) with activity trends .

Q. How do hydrogen-bonding patterns in this compound crystals influence physicochemical properties and reactivity?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions. For example, the acetamide carbonyl may form hydrogen bonds with pyrazole N-H groups, creating infinite chains (graph set C(4)). These patterns affect solubility (polar vs. nonpolar solvents) and stability (hygroscopicity). Computational modeling (Hirshfeld surface analysis) quantifies interaction contributions .

Q. What computational methods predict the interaction of this compound with biological targets like kinases or tubulin?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses against targets (e.g., CDK5 in ). Validate with MD simulations (NAMD/GROMACS) to assess binding stability.

- Pharmacophore Modeling : Identify critical features (e.g., acetamide’s hydrogen-bond acceptor) using Schrödinger’s Phase.

- QSAR : Develop predictive models using descriptors like topological polar surface area (TPSA) and partition coefficient (AlogP) .

Methodological Guidance

Q. How can researchers design derivatives of this compound to enhance metabolic stability without compromising activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute labile groups (e.g., methylsulfonamide in ) with trifluoromethyl or cyclopropyl to reduce CYP450 metabolism.

- Prodrug Strategies : Introduce ester moieties (e.g., ’s chloroacetamide derivatives) for controlled release.

- In Silico ADMET Prediction : Tools like SwissADME evaluate permeability (BBB score) and hepatic clearance .

Q. What analytical techniques are recommended for detecting degradation products of this compound under stress conditions?

- Methodological Answer :

- HPLC-MS/MS : Use C18 columns (ACN/water gradient) coupled with high-resolution MS to identify hydrolyzed or oxidized products.

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions (0.1M HCl/NaOH).

- Stability-Indicating Methods : Validate assays per ICH Q2(R1) guidelines to ensure specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.